molecular formula C2H5O- B101781 Ethanolate CAS No. 16331-64-9

Ethanolate

Cat. No.: B101781
CAS No.: 16331-64-9
M. Wt: 45.06 g/mol
InChI Key: HHFAWKCIHAUFRX-UHFFFAOYSA-N
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Description

Ethoxide is an organic anion that is the conjugate base of ethanol. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of an ethanol.

Properties

CAS No.

16331-64-9

Molecular Formula

C2H5O-

Molecular Weight

45.06 g/mol

IUPAC Name

ethanolate

InChI

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1

InChI Key

HHFAWKCIHAUFRX-UHFFFAOYSA-N

SMILES

CC[O-]

Canonical SMILES

CC[O-]

16331-64-9

Synonyms

1-hydroxyethyl radical
ethanol, ion(1-)
ethyl alcohol radical
hydroxyethyl free radical

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 32 parts of ethanol is added a solution of 0.35 parts of (±)-2,3-dihydroxy-1,4-butanedioic acid in 8 parts of ethanol. Upon stirring, the product is allowed to crystallize. It is filtered off and dried, yielding 1 part of (±)-5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one 2,3-dihydroxybutanedioate, ethanolate; mp. 153.5° C.
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Synthesis routes and methods II

Procedure details

A solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 40 parts of ethanol is acidified with 2-propanol, previously saturated with gaseous hydrogen chloride. While cooling, the formed hydrochloride salt is allowed to crystallize, yielding 1 part (83%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, ethanolate; mp. 213.7° C.
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[Compound]
Name
hydrochloride salt
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Synthesis routes and methods III

Procedure details

Hydrogenate a mixture of 8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine (10.0 g, 0.0425 mol) and 5% palladium-on-carbon (0.52 g) in methanol (150 mL) at 50 psi for 18 hours. Acidify with 3.4 M ethereal hydrochloric acid (12.5 mL, 0.0425 mol), dilute with methanol (200 mL) and continue hydrogenation for another 24 hours. Filter the reaction mixture through Celite, evaporate the filtrate under reduced pressure and triturate the residue in diethyl ether (450 mL). Filter and crystallize the isolated solids to obtain the hydrochloride salt of 8-amino-1,2,3,4-tetrahydro-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine as a 0.1 ethanolate, C14H16N4, mp 255-257° C. (dec). CIMS: MH+ 241 (100%).
Name
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
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10 g
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150 mL
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0.52 g
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catalyst
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12.5 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 6-O-methylerythromycin A (20 g), prepared as described above, and ethanol (200 mL) was warmed to reflux and the insoluble material (11.2 g) was removed by filtration. The filtrate was transferred to a clean flask and heated to reflux. The clear solution was allowed to cool to ambient temperature and then was further cooled in an ice bath. The liquid was decanted to leave 6-O-methylerythromycin A form 0 ethanolate which was sealed in a container without further drying. The 2-theta angle positions in the single crystal x-ray diffraction pattern of 6-O-methylerythromycin A form 0-ethanolate are 4.72°±0.2, 6.60°±0.2, 7.72°±0.2, 9.30°±0.2, 10.40°±0.2, 11.10°±0.2, 11.86°±0.2, 12.72°±0.2, 13.90°±0.2, 15.02°±0.2, 17.18°±0.2, 18.50°±0.2, 19.08°±0.2, 19.68°±0.2, 23.14°±0.2 and 23.98°±0.2.
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20 g
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reactant
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200 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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